N-(4-bromo-3-chlorophenyl)butanamide
Description
N-(4-Bromo-3-chlorophenyl)butanamide is a halogenated aromatic amide compound characterized by a butanamide chain attached to a 4-bromo-3-chlorophenyl group. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 290.55 g/mol. This compound belongs to the class of aryl amides, which are frequently explored in medicinal and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or antimicrobial agents. The bromine and chlorine substituents on the phenyl ring enhance its electronic and steric properties, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
HTWUGKZRNZHTOJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Butanamide Derivatives
Key Observations :
- Chain Length : The butanamide chain in the target compound provides greater conformational flexibility compared to shorter-chain analogs like N-(4-bromophenyl)acetamide .
- Halogen Positioning: The 4-bromo-3-chloro substitution pattern distinguishes it from compounds like N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide, where bromine is at the 3-position and chlorine is part of a phenoxy group .
Physicochemical and Crystallographic Comparisons
Table 2: Bond Length and Crystallographic Data
Key Observations :
- The C–Br bond length in the target compound is expected to align with values reported for N-(4-bromophenyl)acetamide (~1.89 Å), as halogen substitution minimally affects this parameter .
- Amide Bond Geometry : The N–C bond length in the target compound (~1.35 Å) is consistent with typical sp² hybridization, similar to other acetamide derivatives .
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